

Furan-2,3-dicarboxylic Acid: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furan-2,3-dicarboxylic Acid**

Cat. No.: **B1347503**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

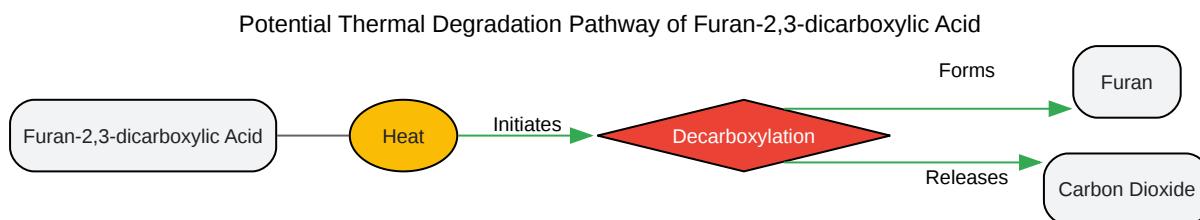
Furan-2,3-dicarboxylic acid, a bio-based chemical building block, is gaining significant interest for its potential in the development of sustainable polymers and as an alternative to petroleum-derived chemicals. Understanding its thermal stability and degradation profile is crucial for its application in various manufacturing processes and for ensuring the stability of resulting products. This technical guide provides a comprehensive overview of the available data on the thermal properties of **Furan-2,3-dicarboxylic acid**.

Physicochemical Properties

A summary of the key physical and chemical properties of **Furan-2,3-dicarboxylic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ O ₅	
Molecular Weight	156.09 g/mol	
Melting Point	220-225 °C	[1]
226 °C	[2]	
Boiling Point	>300 °C (literature)	[1]

Thermal Stability and Degradation Profile


Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for pure **Furan-2,3-dicarboxylic acid** is not readily available in the reviewed literature. Safety Data Sheets for the compound also indicate that decomposition temperature data is not available[3].

However, information on related compounds and derivatives can provide insights into its expected thermal behavior. For instance, the thermal degradation of 2-furoic acid, a related molecule with a single carboxylic acid group, has been shown to undergo decarboxylation to form furan at temperatures between 140-160 °C[4]. This suggests that a potential thermal degradation pathway for **Furan-2,3-dicarboxylic acid** could also involve the loss of one or both carboxylic acid groups as carbon dioxide.

While no specific decomposition temperature is reported, the stated boiling point of over 300 °C suggests that the compound possesses considerable thermal stability[1].

Potential Thermal Degradation Pathway

Based on the degradation mechanism of the related compound 2-furoic acid, a probable thermal degradation pathway for **Furan-2,3-dicarboxylic acid** is decarboxylation. The following diagram illustrates this potential relationship.

[Click to download full resolution via product page](#)

Caption: Potential thermal degradation of **Furan-2,3-dicarboxylic acid** via decarboxylation.

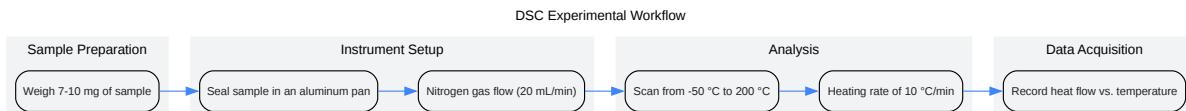
Experimental Protocols for Thermal Analysis

Although specific data for **Furan-2,3-dicarboxylic acid** is unavailable, studies on its derivatives, such as esters used as plasticizers in polyvinyl chloride (PVC), provide detailed methodologies for conducting thermal analysis. These protocols can serve as a valuable reference for researchers intending to investigate the thermal properties of the pure acid.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA:


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting points, glass transition temperatures, and heats of reaction.

Experimental Workflow for DSC:

[Click to download full resolution via product page](#)

Caption: A standard experimental workflow for Differential Scanning Calorimetry.

These protocols, as described in studies on furan-2,3-dicarboxylate esters, provide a solid foundation for designing experiments to determine the precise thermal stability and degradation profile of **Furan-2,3-dicarboxylic acid**^{[3][5]}.

Conclusion

While direct quantitative data on the thermal degradation of **Furan-2,3-dicarboxylic acid** is currently lacking in publicly available literature, its known high melting and boiling points suggest good thermal stability. The likely degradation pathway upon heating is decarboxylation, similar to other furoic acids. For researchers and developers, conducting specific thermal analyses such as TGA and DSC using the outlined experimental protocols is highly recommended to obtain the precise data required for process optimization and product development. This will be a critical step in fully realizing the potential of this promising bio-based chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 3. capotchem.cn [capotchem.cn]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Furan-2,3-dicarboxylic Acid: A Technical Guide to Thermal Stability and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347503#thermal-stability-and-degradation-profile-of-furan-2-3-dicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com